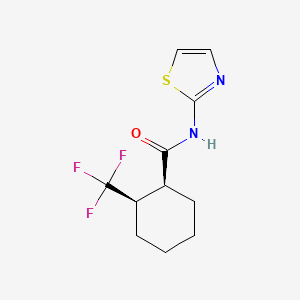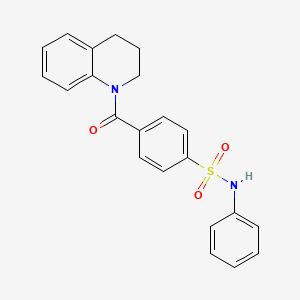![molecular formula C13H20N4O B7547493 N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of extensive research due to its promising anti-tumor activity.
Mecanismo De Acción
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide works by targeting the tumor vasculature, which is the network of blood vessels that supply nutrients to the tumor. N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide induces the release of cytokines, which are signaling molecules that activate the immune system. This leads to the destruction of the tumor vasculature and subsequent tumor cell death.
Biochemical and Physiological Effects:
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has been shown to induce the release of nitric oxide and other signaling molecules. N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has also been shown to induce fever and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has several advantages for lab experiments. It has been shown to have a potent anti-tumor activity in preclinical studies, making it a promising candidate for further research. However, N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has several limitations, including its complex synthesis and potential toxicity in humans.
Direcciones Futuras
There are several future directions for N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide research. One direction is to further explore the mechanism of action of N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide and its potential for combination therapy with other cancer treatments. Another direction is to investigate the potential of N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide in other types of cancer. Finally, there is a need for further research to develop safer and more effective formulations of N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide for clinical use.
Métodos De Síntesis
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxylic acid with dimethylamine and subsequent reactions with other reagents. The synthesis of N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has been studied extensively for its potential in cancer treatment. In preclinical studies, N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide has been shown to have anti-tumor activity in a variety of cancer types, including lung, colon, and breast cancer. N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide works by activating the immune system and inducing tumor cell death.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-16(2)12-11(6-5-7-14-12)10-15-13(18)17-8-3-4-9-17/h5-7H,3-4,8-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBWOJODVVSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-methylpyrazol-4-yl)-N-[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7547424.png)
![N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547434.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide](/img/structure/B7547441.png)


![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)
![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)


![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)